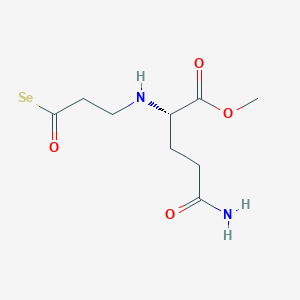
(R)-2-Amino-6-(methylthio)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-6-(methylthio)hexanoic acid, also known as methionine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the building blocks of proteins and is vital for human health. Methionine contains a sulfur atom, which is significant for its biological functions, including methylation and antioxidant activities.
准备方法
Synthetic Routes and Reaction Conditions: Methionine can be synthesized through several methods. One common method involves the Strecker synthesis, where aldehydes react with ammonia and hydrogen cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids. Another method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes with ammonium carbonate and potassium cyanide.
Industrial Production Methods: Industrially, methionine is produced through fermentation processes using genetically modified bacteria. These bacteria are engineered to overproduce methionine by optimizing metabolic pathways. The fermentation broth is then processed to extract and purify methionine.
化学反应分析
Types of Reactions: Methionine undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Methionine sulfoxide reductase enzyme.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
科学研究应用
Methionine has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential in treating liver diseases, depression, and as an antioxidant.
Industry: Used as a feed additive in animal nutrition to ensure proper growth and health.
作用机制
Methionine can be compared with other sulfur-containing amino acids, such as cysteine and homocysteine:
Cysteine: Unlike methionine, cysteine contains a thiol group (-SH) instead of a methylthio group (-SCH3). Cysteine is involved in the formation of disulfide bonds in proteins.
Homocysteine: Structurally similar to methionine but lacks the methyl group. Elevated levels of homocysteine are associated with cardiovascular diseases.
Uniqueness of Methionine: Methionine’s unique methylthio group makes it a crucial methyl donor and antioxidant, distinguishing it from other sulfur-containing amino acids.
相似化合物的比较
- Cysteine
- Homocysteine
- S-adenosylmethionine
属性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
(2R)-2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI 键 |
FBWIRBFZWNIGJC-ZCFIWIBFSA-N |
手性 SMILES |
CSCCCC[C@H](C(=O)O)N |
规范 SMILES |
CSCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


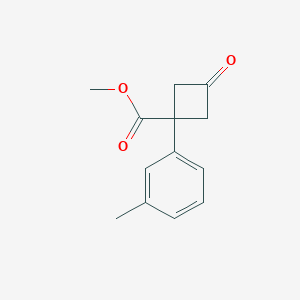
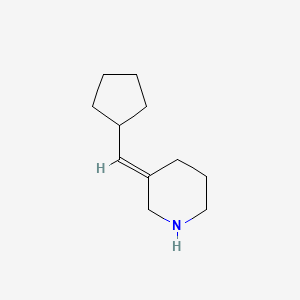
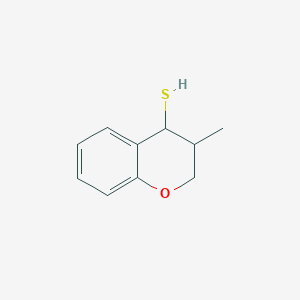
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
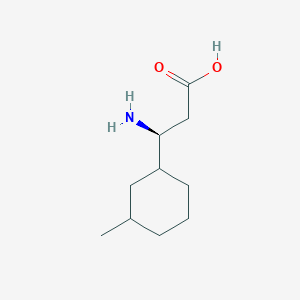
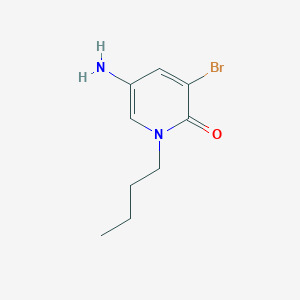
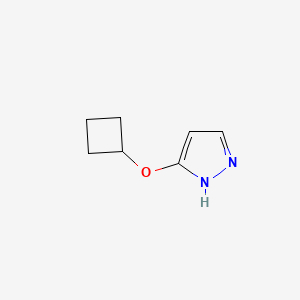
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
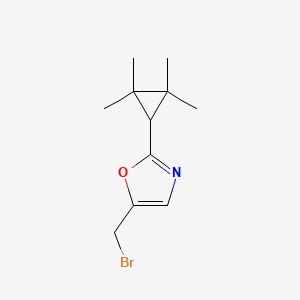
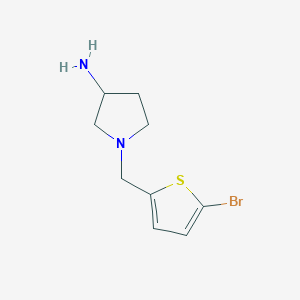
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
